molecular formula C22H30N4O4 B2945365 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1172422-38-6

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2945365
CAS RN: 1172422-38-6
M. Wt: 414.506
InChI Key: LXZRXSJREJSGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Synthesis and Antiproliferative Activity

The synthesis of derivatives of this compound and their evaluation for antiproliferative activity against various cancer cell lines is a significant area of research. For instance, Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives with different solvent exposure moieties, including trimethoxyphenyloxy and 4-hydroxyethylpiperazine, attached to the core structure. These compounds demonstrated broad-spectrum antiproliferative activity, with some derivatives showing higher mean percentage inhibition values over the 60-cell line panel at 10 µM concentration. Particularly, compounds exhibited lethal effects on melanoma and renal cancer cell lines, with superior potencies compared to paclitaxel and gefitinib in certain cancer types (Al-Sanea et al., 2018).

Neuropeptide Y5 Receptor Antagonism

Another application area is the development of phenylpiperazine derivatives as neuropeptide Y (NPY) Y5 receptor antagonists. Takahashi et al. (2006) synthesized a series of phenylpiperazine derivatives evaluated for their NPY Y5 receptor antagonistic activities. The optimization of the phenylpiperazine template by substitution resulted in potent binding affinity and antagonistic activity for the Y5 receptor (Takahashi et al., 2006).

In Vitro and In Vivo Metabolism Studies

Research into the metabolism of related compounds, such as TPPU, a potent soluble epoxide hydrolase inhibitor, has provided insights into their safety and effectiveness. Wan et al. (2019) detailed the identification of TPPU metabolites and their formation across different species, contributing to a better understanding of the metabolism and potential clinical development of such inhibitors (Wan et al., 2019).

Corrosion Inhibition

Additionally, studies on the corrosion inhibition performance of related triazinyl urea derivatives for mild steel in acidic conditions have been conducted. Mistry et al. (2011) evaluated the efficiency of these derivatives as corrosion inhibitors, indicating their potential in protecting metal surfaces from corrosion (Mistry et al., 2011).

properties

IUPAC Name

1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-25-9-11-26(12-10-25)15-16-5-7-17(8-6-16)23-22(27)24-18-13-19(28-2)21(30-4)20(14-18)29-3/h5-8,13-14H,9-12,15H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZRXSJREJSGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.